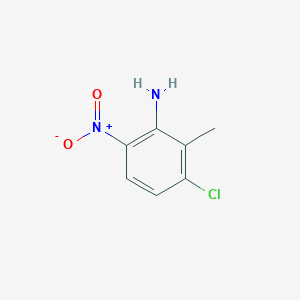

3-Chloro-2-methyl-6-nitroaniline

Descripción

Significance of Aromatic Nitro Compounds in Organic Synthesis and Industrial Chemistry

Aromatic nitro compounds are a cornerstone of organic chemistry and hold a position of immense importance in the chemical industry. numberanalytics.comnumberanalytics.com Characterized by the presence of one or more nitro groups (–NO₂) attached to an aromatic ring, these compounds are pivotal intermediates in the synthesis of a vast range of commercially significant products. numberanalytics.comfiveable.me Their utility stems from the strong electron-withdrawing nature of the nitro group, which profoundly influences the reactivity of the aromatic ring. numberanalytics.comwikipedia.org

The industrial significance of aromatic nitro compounds is extensive. They are fundamental in the production of:

Dyes and Pigments: Many dyes and pigments are synthesized using aromatic nitro compounds as starting materials. numberanalytics.comiloencyclopaedia.org

Pharmaceuticals: These compounds serve as crucial intermediates in the manufacturing of various drugs, including analgesics and antibiotics. numberanalytics.comnih.gov For instance, the production of paracetamol involves the reduction of a nitrophenol derivative. nih.gov

Agrochemicals: A wide variety of pesticides, herbicides, and fungicides are derived from nitroaromatic compounds. nih.govresearchgate.net

Explosives: The synthesis of well-known explosives like trinitrotoluene (TNT) relies on the nitration of aromatic rings. numberanalytics.comiloencyclopaedia.org

One of the most valuable transformations of aromatic nitro compounds is their reduction to form primary aromatic amines (anilines). numberanalytics.comfiveable.me This reaction is a fundamental step in industrial chemistry, as anilines are themselves key precursors to a multitude of other chemicals, including polymers and rubber additives. iloencyclopaedia.orgnih.gov The nitro group can also facilitate nucleophilic aromatic substitution reactions by stabilizing the intermediate, a property that is extensively used in synthetic organic chemistry. numberanalytics.comwikipedia.org

Contextualizing Aniline (B41778) Derivatives with Halogen and Nitro Substituents

Aniline and its derivatives are a class of aromatic amines that are foundational to industrial organic chemistry. researchgate.net The introduction of substituents onto the aniline ring allows for the fine-tuning of its chemical properties. When both halogen atoms and nitro groups are present, the resulting halogenated nitroaniline exhibits a unique reactivity profile.

The simultaneous presence of these two types of substituents creates a push-pull electronic effect in some isomers, which can have significant implications for the molecule's properties, including its absorption spectrum. nih.gov Generally, the nitro group acts as a strong electron-withdrawing group through both resonance and inductive effects, while halogens are inductively withdrawing but can be resonance-donating. This interplay governs the electron density distribution within the aromatic ring and influences the basicity of the amino group. learncbse.in

Halogenated nitroanilines are important intermediates in chemical synthesis. researchgate.net They are used in the production of azo dyes, pharmaceuticals, and agricultural chemicals. researchgate.netnih.gov The specific positioning of the halogen and nitro groups relative to the amino group and to each other dictates the regioselectivity of subsequent reactions, such as diazotization followed by Sandmeyer reactions, which can be used to introduce a wide variety of other functional groups. wikipedia.org

Research Trajectory of 3-Chloro-2-methyl-6-nitroaniline within Aromatic Chemical Systems

This compound is a specific substituted aniline that has found its niche as a valuable intermediate in organic synthesis. While not as widely studied as some other aromatic compounds, its unique substitution pattern makes it a useful building block for more complex molecules.

The synthesis of related compounds, such as 3-chloro-2-methylaniline (B42847), often involves the reduction of a corresponding nitro compound, highlighting the role of nitroaromatics as precursors. google.com For instance, 3-chloro-2-methylaniline is an important intermediate for producing the paddy field herbicide quinclorac (B55369) and certain dyes. google.commarketresearchintellect.com This suggests that this compound could be a key starting material for obtaining such amines through the reduction of its nitro group.

The presence of the chloro, methyl, and nitro groups on the aniline ring provides multiple sites for further functionalization, making it a versatile scaffold in synthetic chemistry. Research involving this and similar compounds often focuses on developing new synthetic routes to agrochemicals, dyes, and pharmaceutical agents. Patents related to this chemical structure further underscore its utility in the development of new chemical entities. nih.gov

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇ClN₂O₂ | nih.gov |

| Molecular Weight | 186.59 g/mol | nih.gov |

| Appearance | Orange crystalline powder | cymitquimica.com |

| CAS Number | 51123-59-2 | nih.gov |

| Synonyms | 3-chloro-2-methyl-6-nitrobenzenamine, 2-Amino-6-chloro-3-nitrotoluene | nih.govcymitquimica.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-2-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPIXTGBHCYNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513790 | |

| Record name | 3-Chloro-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51123-59-2 | |

| Record name | 3-Chloro-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-methyl-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Chloro 2 Methyl 6 Nitroaniline

Classical and Contemporary Synthetic Routes

The synthesis of 3-Chloro-2-methyl-6-nitroaniline and its precursors can be achieved through various chemical transformations. These routes involve reactions such as nucleophilic substitution, hydrolysis, and nitration, starting from commercially available materials.

Synthesis from 2-Chloro-6-nitrotoluene (B1664060) via Nucleophilic Substitution Reactions

The conversion of 2-chloro-6-nitrotoluene (also known as 6-chloro-2-nitrotoluene) is a key pathway. While the specified outline mentions a direct nucleophilic substitution to form this compound, a more commonly documented process involves the reduction of the nitro group in 6-chloro-2-nitrotoluene to yield 3-chloro-2-methylaniline (B42847). A notable method for this reduction utilizes sodium polysulfide.

A patented method describes the synthesis of 3-chloro-2-methylaniline from 6-chloro-2-nitrotoluene by dissolving a polysulfide in water, adding an ammonium (B1175870) salt, and then adding the nitrotoluene compound dropwise while heating. patsnap.comgoogle.com This approach is highlighted for its high yield, low production cost, and enhanced safety. patsnap.com

Reaction Scheme: 6-chloro-2-nitrotoluene + Sodium Polysulfide/Ammonium Salt → 3-chloro-2-methylaniline

This process, however, results in the reduction of the nitro group and does not yield the target compound, this compound. The direct synthesis via nucleophilic substitution on the methyl group as implied by the outline is not a commonly reported pathway.

In a documented example of the reduction, sodium polysulfide is dissolved in water, followed by the addition of an ammonium salt like ammonium bromide. patsnap.com The mixture is heated, and 6-chloro-2-nitrotoluene is added gradually to initiate the reaction. The use of polysulfides, which can include sodium, calcium, or ammonium polysulfide, is a central feature of this method. google.com

The reaction temperature is controlled within a range of 30°C to 105°C. google.com After the dropwise addition of 6-chloro-2-nitrotoluene, the reaction proceeds until completion. Following the reaction, the organic phase is separated, washed, and purified by distillation to yield 3-chloro-2-methylaniline. patsnap.comgoogle.com One specific example maintained the temperature at 30°C. patsnap.com The final product is collected by distillation under a vacuum of 0.1 MPa at a temperature range of 127-137°C, achieving yields as high as 98.8%. google.com

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Material | 6-chloro-2-nitrotoluene | patsnap.comgoogle.com |

| Reagents | Sodium Polysulfide, Ammonium Bromide, Water | patsnap.com |

| Temperature | 30°C to 105°C | google.com |

| Purification | Vacuum Distillation (0.1 MPa, 127-137°C) | patsnap.comgoogle.com |

| Product | 3-chloro-2-methylaniline | patsnap.comgoogle.com |

| Yield | Up to 98.8% | google.com |

Hydrolysis of Acetanilide (B955) Derivatives

The hydrolysis of an acetanilide is a standard method for producing the corresponding aniline (B41778). This pathway is relevant for producing substituted anilines from their N-acetylated precursors.

General Reaction: R-NHCOCH₃ + OH⁻ → R-NH₂ + CH₃COO⁻

Nitration of 3-Chloroaniline (B41212) and Subsequent Methylation (Relevant to similar compounds, e.g., 3-Chloro-N-methyl-2-nitroaniline)

An alternative approach to synthesizing chloro-nitro-aniline derivatives involves the direct functionalization of a simpler aniline precursor. The synthesis of 3-Chloro-2-nitroaniline (B1295001), an isomer of the main subject, typically involves the nitration of 3-chloroaniline using a mixture of nitric acid and sulfuric acid. ontosight.ai

To synthesize a related compound like 3-Chloro-N-methyl-2-nitroaniline, a subsequent methylation step would be required. Following the nitration of 3-chloroaniline to obtain 3-chloro-2-nitroaniline, the resulting primary amine could be methylated. This N-methylation can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate (B86663), under appropriate reaction conditions to introduce a methyl group onto the nitrogen atom.

Reaction Pathway for Analogous Compound:

3-chloroaniline + HNO₃/H₂SO₄ → 3-chloro-2-nitroaniline ontosight.ai

3-chloro-2-nitroaniline + Methylating Agent → 3-Chloro-N-methyl-2-nitroaniline

| Compound Name |

|---|

| This compound |

| 2-Chloro-6-nitrotoluene |

| Sulfur |

| Sodium Bicarbonate |

| N,N-dimethylacetamide |

| 3-chloro-2-methyl-6-nitroacetanilide |

| Sodium Hydroxide (B78521) |

| 3-Chloroaniline |

| 3-Chloro-N-methyl-2-nitroaniline |

| 6-chloro-2-nitrotoluene |

| 3-chloro-2-methylaniline |

| Sodium Polysulfide |

| Ammonium Bromide |

| Calcium Polysulfide |

| Ammonium Polysulfide |

| 3-Chloro-2-nitroaniline |

| Nitric Acid |

| Sulfuric Acid |

| Methyl Iodide |

| Dimethyl Sulfate |

Nitration with Mixed Nitric and Sulfuric Acids

A fundamental step in the synthesis of many nitroaromatic compounds is electrophilic aromatic substitution using a nitrating agent. For compounds like this compound, a mixture of concentrated nitric acid and sulfuric acid is a common and effective nitrating agent. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The synthesis of the related compound 2-methyl-6-nitroaniline (B18888) often starts with 2-methylaniline (o-toluidine). researchgate.net To control the reaction and prevent oxidation of the amino group, the amine is typically first protected by acetylation to form 2-acetamidotoluene. This intermediate is then nitrated with the mixed acids. The acetyl group is a moderately activating, ortho-, para-director, leading to the formation of 4-nitro and 6-nitro isomers. Subsequent hydrolysis of the acetamido group yields the free nitroanilines. researchgate.net

For the specific synthesis of this compound, a plausible precursor would be 3-chloro-2-methylaniline. Protecting the amino group via acylation, followed by nitration, would be a standard approach. The directing effects of the chloro, methyl, and acetamido groups would determine the regioselectivity of the nitration. Industrial processes for chloroaniline nitration often employ batch or, more recently, microchannel reactors to manage the exothermic nature of the reaction and improve safety and yield. google.com

Table 1: Nitration Reaction Parameters

| Parameter | Typical Conditions | Reference |

| Nitrating Agent | Mixed H₂SO₄ and HNO₃ | researchgate.net |

| Precursor | Acylated aniline (e.g., 2-acetamidotoluene) | researchgate.net |

| Catalyst | Concentrated Sulfuric Acid | researchgate.net |

| Reaction Type | Electrophilic Aromatic Substitution | google.com |

| Industrial Setup | Batch or Continuous Flow Reactors | google.com |

Methylation with Methyl Iodide or Dimethyl Sulfate

Methylating agents such as methyl iodide and dimethyl sulfate are commonly used to introduce a methyl group onto a nucleophilic atom, typically nitrogen (N-methylation) or oxygen (O-methylation). orgsyn.orgnih.gov In the context of aniline synthesis, these reagents are effective for preparing N-methylated and N,N-dimethylated anilines. orgsyn.org

The synthesis of this compound requires a methyl group attached to the aromatic ring (a C-methyl group). Methyl iodide and dimethyl sulfate are generally not suitable for direct C-methylation of anilines under standard conditions. Such a transformation would typically require a Friedel-Crafts alkylation, which is often incompatible with the presence of an amino group unless it is strongly deactivated.

However, if a synthetic route proceeds via an intermediate that can be methylated, these reagents could be relevant. For instance, methylation of a precursor like 3-chloro-2-nitroaniline is conceivable. nih.gov While direct C-methylation is challenging, N-methylation of nitroanilines is well-documented. For example, m-nitroaniline can be N-methylated using methyl sulfate. orgsyn.org Rapid N-methylation of various anilines with [¹¹C]methyl iodide has also been demonstrated for applications in positron emission tomography (PET). nih.gov

Role of Basic Conditions in Methylation

For the N-methylation of anilines, the reaction is often facilitated by the presence of a base. The amino group of aniline is weakly acidic, and a base can deprotonate it to form the more nucleophilic anilide anion. This anion then readily reacts with the electrophilic methylating agent, such as methyl iodide or dimethyl sulfate. nih.gov

The choice of base can influence the reaction's efficiency and selectivity (mono- vs. di-methylation). Studies have shown that solid inorganic bases, such as lithium nitride (Li₃N) in dimethylformamide (DMF), can effectively promote the N-methylation of arylamines with methyl iodide at room temperature. nih.gov The use of a solid base can also simplify the workup procedure. In some cases, the reaction proceeds through the deprotonation of the weakly acidic amino group to generate a highly nucleophilic anion, which enhances the rate of methylation. nih.gov

Alternative Reductive and Substitution Approaches (Relevant to similar compounds)

Alternative synthetic strategies for substituted anilines often involve reduction of nitro groups or substitution reactions on pre-existing aromatic rings. These methods can offer advantages in terms of yield, cost, and safety.

Reduction of Nitro Groups and Substitution Reactions using Intermediates like 6-chloro-2-nitrotoluene

A highly relevant and patented method for synthesizing the related compound 3-chloro-2-methylaniline involves the chemical reduction of 6-chloro-2-nitrotoluene. patsnap.comgoogle.com This process typically utilizes a reducing agent that can selectively convert the nitro group to an amino group. The resulting 3-chloro-2-methylaniline could then, in principle, be nitrated to yield the final product, this compound.

The selective reduction of one nitro group in a dinitro compound is another powerful strategy. stackexchange.comechemi.com For instance, if 3-chloro-2-methyl-1,x-dinitrobenzene were available, its partial reduction could yield the desired nitroaniline. Reagents like sodium sulfide (B99878) or polysulfide are known for their ability to selectively reduce one nitro group in the presence of another. stackexchange.comscribd.com

Catalysis with Sodium Polysulfide and Ammonium Bromide

A specific and noteworthy method for the synthesis of 3-chloro-2-methylaniline from 6-chloro-2-nitrotoluene employs sodium polysulfide (Na₂Sₓ) as the reducing agent in the presence of ammonium bromide (NH₄Br) as a catalyst. patsnap.comgoogle.com This reaction is a variation of the Zinin reduction, which historically uses sulfide reagents to reduce aromatic nitro compounds. stackexchange.com

In this process, 6-chloro-2-nitrotoluene is added to a mixture of sodium polysulfide and ammonium bromide in water. The reaction proceeds at a controlled temperature, for example, between 30°C and 105°C. patsnap.comgoogle.com After the reaction is complete, the organic phase containing the product, 3-chloro-2-methylaniline, is separated and purified. This method is highlighted for its high yield, low production cost, and enhanced safety compared to catalytic hydrogenation, where catalysts can be easily poisoned. patsnap.com The ammonium salt may function as a phase-transfer catalyst or participate in the reaction mechanism. patsnap.comorientjchem.orgresearchgate.net

Table 2: Synthesis via Reduction of 6-chloro-2-nitrotoluene

| Component | Role | Reference |

| Starting Material | 6-chloro-2-nitrotoluene | patsnap.com, google.com |

| Reducing Agent | Sodium Polysulfide | patsnap.com, google.com |

| Catalyst | Ammonium Bromide | patsnap.com, google.com |

| Product | 3-chloro-2-methylaniline | patsnap.com, google.com |

| Advantages | High yield, low cost, high safety | patsnap.com |

Continuous Flow Reactor Applications in Industrial Synthesis

The industrial synthesis of fine chemicals, including substituted anilines, is increasingly shifting from traditional batch processing to continuous flow manufacturing. nih.govacs.org Continuous flow reactors offer significant advantages, particularly for hazardous reactions like nitration or those involving unstable intermediates. rsc.org These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety by minimizing the volume of hazardous material at any given time, and potential for streamlined automation and integration of reaction and workup steps. nih.govrsc.orgnih.gov

The synthesis of nitrochloroaniline compounds from chloroaniline has been successfully demonstrated using a microchannel reactor system. google.com In this setup, the acylation of chloroaniline and the subsequent nitration with mixed acids are performed in continuous flow, achieving high conversion rates and yields. google.com Similarly, biocatalytic reductions of aromatic nitro compounds to anilines have been implemented in continuous packed-bed reactors, offering a sustainable alternative to methods using high-pressure hydrogen and precious-metal catalysts. nih.govacs.org These flow chemistry approaches are highly relevant for the safe and efficient industrial-scale production of this compound and related compounds. rsc.org

Reaction Mechanism Elucidation in Synthesis

The synthesis of this compound involves intricate reaction mechanisms that are crucial for understanding and optimizing its production. This section delves into the detailed mechanistic analysis of key transformations, including chloro group substitution, nitro group reduction, and coupling reactions for azo compound formation.

Detailed Mechanistic Analysis of Chloro Group Substitution

The introduction of a chloro group onto the aniline ring is a critical step in the synthesis of halogenated nitroanilines. One common method involves the nitration of a substituted aniline. For instance, the synthesis of substituted o-nitroanilines can be achieved by nitrating a substituted aniline with a nitrating agent in a solvent at temperatures ranging from 20-80°C. google.com This process avoids the need for high temperatures and pressures, making it a milder and safer alternative. google.com

Microwave-assisted synthesis has emerged as a green and efficient method for such substitutions. tandfonline.comresearchgate.net This technique often utilizes aqueous ammonium hydroxide or lithium hydroxide solutions, eliminating the need for organic solvents and metal catalysts. tandfonline.comresearchgate.net The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the high-yielding method significantly reduces reaction times. tandfonline.comresearchgate.net

Mechanism of Nitro Group Reduction

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of anilines from nitroaromatic compounds. wikipedia.orgbeilstein-journals.org This conversion can be accomplished using various reagents and methods. wikipedia.org

A widely used industrial method involves catalytic hydrogenation using catalysts like Raney nickel or palladium-on-carbon. commonorganicchemistry.com However, these catalysts can be prone to poisoning. patsnap.com An alternative is the use of iron in acidic media, known as the Béchamp reduction, which has been a historically significant method for producing aniline. unimi.it

Other effective reducing agents include tin(II) chloride (SnCl2), which offers a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Sodium sulfide (Na2S) is another option, particularly useful when hydrogenation or acidic conditions are not compatible with the substrate. commonorganicchemistry.com It can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

The general mechanism for nitro group reduction, as proposed by Haber, involves two potential pathways. The direct route sees the nitro compound reduced to a nitroso intermediate, then to an aryl hydroxylamine (B1172632), and finally to the aniline. unimi.it The condensation route involves the reaction of the nitroso intermediate with an N-aryl hydroxylamine to form an azoxy intermediate, which is subsequently reduced to an azo compound, then a hydrazo compound, and finally the aniline. unimi.it A two-step process often involves the use of a reducing agent like tin in the presence of an acid catalyst, followed by the addition of a base to neutralize excess acid and yield the final amine product. youtube.com

Mechanistic Insights into Coupling Reactions for Azo Compound Formation

Azo coupling reactions are electrophilic aromatic substitution reactions that involve a diazonium compound and another aromatic compound to produce an azo compound. wikipedia.org This reaction is fundamental to the synthesis of a wide variety of dyes and pigments. numberanalytics.com

The process begins with the diazotization of a primary aromatic amine, such as an aniline derivative, to form a diazonium salt. nih.gov This is typically done in an acidic medium at low temperatures to ensure the stability of the diazonium salt. nih.gov The resulting diazonium cation then acts as an electrophile and reacts with an activated aromatic compound, the coupling agent, which serves as a nucleophile. wikipedia.org

The diazonium reagent usually attacks the para position of the coupling agent. wikipedia.org If the para position is already occupied, the coupling occurs at an ortho position, though at a slower rate. wikipedia.org The reaction rate is influenced by the pH of the medium, with many azo coupling reactions proceeding faster at higher pH. wikipedia.org Aromatic azo compounds are often brightly colored due to their extended conjugated systems. wikipedia.org

Table 1: Key Reactions and Mechanisms

| Reaction Type | Key Reagents/Conditions | Mechanism Highlights |

| Chloro Group Substitution | Nitrating agent, solvent, 20-80°C google.com | Nucleophilic aromatic substitution |

| Nitro Group Reduction | Catalytic hydrogenation (e.g., Raney Ni, Pd/C) commonorganicchemistry.com, Fe/acid unimi.it, SnCl2 commonorganicchemistry.com, Na2S commonorganicchemistry.com | Direct route (nitro -> nitroso -> hydroxylamine -> amine) or condensation route (via azoxy and azo intermediates) unimi.it |

| Azo Coupling | Diazonium salt, coupling agent, acidic medium (for diazotization) nih.gov | Electrophilic aromatic substitution wikipedia.org |

Green Chemistry Principles in Synthesis of Halogenated Nitroanilines

The synthesis of halogenated nitroanilines is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key areas of focus include the use of aqueous reaction media and the implementation of strategies to improve atom economy and minimize waste.

Aqueous Reaction Media for Reduced Environmental Impact

A significant advancement in the green synthesis of halogenated nitroanilines is the use of aqueous reaction media. tandfonline.comresearchgate.net Traditional organic solvents are often volatile, flammable, and toxic, posing environmental and safety risks. researchgate.net Replacing these with water can lead to safer and more environmentally friendly processes. google.com

Microwave-assisted synthesis in aqueous solutions of ammonium hydroxide or lithium hydroxide has proven to be a highly effective method for the amination and hydroxylation of activated aryl halides. tandfonline.comresearchgate.net This approach not only eliminates the need for organic solvents but also for metal catalysts, which can be toxic and costly to remove from the final product. tandfonline.comresearchgate.net The use of water as a solvent in reactions such as the preparation of 2-chloro-6-methylaniline (B140736) from 3-chloro-5-methyl-4-nitroaniline aligns with green chemistry principles. google.com

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comrsc.org A high atom economy signifies that a larger proportion of the atoms from the starting materials are incorporated into the final product, thus minimizing waste generation. jocpr.comprimescholars.com

Table 2: Green Chemistry Approaches in Halogenated Nitroaniline Synthesis

| Green Chemistry Principle | Application in Synthesis | Benefits |

| Use of Aqueous Media | Replacing organic solvents with water in amination and hydroxylation reactions. tandfonline.comresearchgate.netgoogle.com | Reduced toxicity, flammability, and environmental pollution. researchgate.net |

| Atom Economy | Designing reactions to maximize the incorporation of reactant atoms into the final product. jocpr.comrsc.org | Minimized waste generation, conservation of raw materials, and lower production costs. numberanalytics.com |

| Waste Minimization | Optimizing reaction conditions and using catalytic processes to reduce by-product formation. numberanalytics.com | Reduced environmental impact and improved process efficiency. |

Development of Environmentally Benign Catalytic Systems

The synthesis of substituted anilines, including this compound, is increasingly guided by the principles of green chemistry. The focus has shifted towards developing catalytic systems that are not only efficient but also minimize environmental impact. This involves the use of reusable catalysts, safer solvents, and energy-efficient processes like one-pot synthesis.

A significant area of development is the catalytic reduction of nitroarenes, a key step in the synthesis of many anilines. Traditional methods often rely on stoichiometric reductants that generate large amounts of waste. Modern approaches favor catalytic hydrogenation using heterogeneous catalysts, which can be easily recovered and reused. nih.gov These reactions are often performed under milder conditions, further enhancing their environmental profile.

One-pot synthesis, where multiple reaction steps are carried out in a single reactor, is another cornerstone of green chemical production. nih.gov This methodology reduces the need for intermediate separation and purification steps, which in turn cuts down on solvent usage and energy consumption. For instance, a one-pot method has been developed for the synthesis of 2-chloro-6-methylaniline starting from 3-chloro-5-methyl-4-nitroaniline, utilizing water as the solvent to meet green chemistry requirements. google.com

The choice of solvent is critical in developing environmentally benign processes. A study on the heterogeneous catalytic hydrogenation of 3-phenylpropionitrile (B121915) over palladium on carbon demonstrated the effectiveness of using a biphasic solvent system of dichloromethane (B109758) and water. nih.gov This approach, combined with mild reaction conditions, highlights a pathway to achieving high product purity while minimizing the environmental footprint. nih.gov

Recent advancements also include the application of photoredox catalysis, which utilizes light to drive chemical reactions. galchimia.com This technique can enable transformations under ambient temperatures, offering a more sustainable alternative to high-energy traditional methods. galchimia.com

The following tables present research findings that illustrate the principles of developing environmentally benign catalytic systems. While not exclusively for the synthesis of this compound, they provide data on analogous green catalytic processes for related compounds.

Table 1: Effect of Organic Solvents on the Catalytic Hydrogenation of 3-Phenylpropionitrile (PPN) This table shows the impact of different organic solvents when used in a biphasic system with water for the hydrogenation of PPN to 3-phenylpropylamine (B116678) (PPA). The data demonstrates that solvent choice significantly affects conversion, yield, and selectivity. Dichloromethane provided the highest yield and selectivity under the tested conditions. nih.gov

Conditions: 5.0 g PPN, 1.5 g 10% Pd/C catalyst, 250 mL water, 50 mL organic solvent, 5.27 g NaH₂PO₄·H₂O, 3.82 g conc. H₂SO₄, 80 °C, 6 bar, 7 h. nih.gov

Table 2: Effect of Catalyst Amount on the Catalytic Hydrogenation of 3-Phenylpropionitrile (PPN) This table details how varying the catalyst-to-substrate ratio impacts the reaction outcome. A higher catalyst loading leads to a better yield and selectivity for the desired product, 3-phenylpropylamine (PPA), demonstrating the sensitivity of the catalytic system to this parameter. nih.gov

Conditions: 5.0 g PPN, 10% Pd/C catalyst, 250 mL water, 50 mL dichloromethane, 5.27 g NaH₂PO₄·H₂O, 3.82 g conc. H₂SO₄, 80 °C, 6 bar, 7 h. nih.gov

Chemical Reactivity and Derivatization Strategies of 3 Chloro 2 Methyl 6 Nitroaniline

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for derivatives of halonitroarenes. nih.gov The reaction involves the replacement of a leaving group, in this case, the chloro group, by a nucleophile. The presence of a strongly electron-withdrawing nitro group positioned ortho to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack. This activation facilitates the formation of a stable intermediate, known as a Meisenheimer complex, which then proceeds to the substitution product. nih.gov

Substitution of the Chloro Group by Various Nucleophiles

The chloro group of 3-chloro-2-methyl-6-nitroaniline can be displaced by a range of nucleophiles. Due to the activating effect of the ortho-nitro group, this substitution is a viable pathway for introducing diverse functionalities onto the aromatic ring. nih.govsmolecule.com Common nucleophiles include amines, alkoxides, and thiolates, leading to the formation of N-aryl, O-aryl, and S-aryl products, respectively.

For instance, the reaction with various primary and secondary amines can yield substituted N-(2-methyl-6-nitrophenyl)aniline derivatives. The relative nucleophilicity of the attacking amine plays a crucial role in the reaction's success, with alkylamines generally showing better reactivity compared to arylamines under similar conditions. tandfonline.com

| Nucleophile | Reaction Conditions | Product Type | Yield |

|---|---|---|---|

| Aniline (B41778) | DMSO, excess aniline | N-(2-methyl-6-nitrophenyl)aniline derivative | Good to Excellent tandfonline.com |

| Ethanolamine | DMSO, weak base | 2-((2-methyl-6-nitrophenyl)amino)ethanol | High tandfonline.com |

| Sodium Methoxide | Methanol, heat | 3-Methoxy-2-methyl-6-nitroaniline | Variable |

| Thiophenol | Base (e.g., K₂CO₃), DMF | 2-methyl-6-nitro-3-(phenylthio)aniline | Variable |

Influence of Reaction Conditions (e.g., Basic Conditions)

Reaction conditions exert a significant influence on the outcome of nucleophilic substitution reactions involving this compound. The choice of solvent, base, and temperature can affect both the reaction rate and the final product yield. smolecule.comtandfonline.com

Aprotic polar solvents like Dimethyl Sulfoxide (DMSO) are often preferred as they can solvate the cationic species effectively, thereby accelerating the reaction rate. tandfonline.com The presence of a base is typically required to neutralize the hydrogen halide (HCl) formed during the reaction, especially when using amine nucleophiles. However, the strength of the base must be carefully considered. While a weak base is often sufficient, stronger bases can sometimes lead to decreased yields or the formation of side products. tandfonline.com In some cases, using an excess of the amine nucleophile can serve the dual purpose of reactant and base. tandfonline.com

Reduction Reactions

The reduction of the nitro group is a fundamental transformation in the chemistry of nitroaromatic compounds, converting them into the corresponding amino derivatives. This reaction dramatically alters the compound's electronic properties and opens up further synthetic possibilities, such as diazotization and subsequent coupling reactions. smolecule.comorganic-chemistry.org

Reduction of the Nitro Group to an Amine

The nitro group of this compound can be selectively reduced to a primary amine group (-NH₂) to form 3-chloro-2-methylbenzene-1,6-diamine. This transformation is a common strategy in the synthesis of various fine chemicals, including dyes and pharmaceuticals. smolecule.comresearchgate.net Several methods are available for this reduction, with the choice depending on factors like substrate tolerance to reaction conditions and desired selectivity. organic-chemistry.org

A classic and industrially viable method for the reduction of aromatic nitro compounds is the use of a metal in acidic conditions, such as iron powder in the presence of hydrochloric acid (HCl) or acetic acid. This method, known as the Béchamp reduction, is cost-effective and generally provides high yields. The reaction proceeds through a series of intermediates, with the iron metal acting as the reducing agent and being oxidized in the process.

Catalytic hydrogenation is another widely used and often cleaner method for reducing nitro groups. researchgate.net This process involves treating the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. researchgate.net Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. researchgate.net

This method is known for its high efficiency and selectivity. A significant advantage is that it often proceeds under milder conditions compared to metal-acid reductions and typically produces cleaner reaction profiles with water as the only byproduct. researchgate.net However, a key challenge in the catalytic hydrogenation of halogenated nitroaromatics is preventing the undesired side reaction of hydrodehalogenation, where the chloro group is also reduced. researchgate.net Careful selection of the catalyst, solvent, and reaction conditions is crucial to maximize the yield of the desired chloro-substituted diamine. researchgate.net

| Method | Reagents & Conditions | Product | Key Features |

|---|---|---|---|

| Béchamp Reduction | Iron (Fe) powder, Hydrochloric acid (HCl), Heat | 3-Chloro-2-methylbenzene-1,6-diamine | Cost-effective, robust, high yield. |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C), Solvent (e.g., Ethanol), Pressure | 3-Chloro-2-methylbenzene-1,6-diamine | High selectivity, clean reaction, risk of dehalogenation. researchgate.net |

Formation of 6-Chloro-2,3-diaminotoluene as an Intermediate

Coupling Reactions

The amino group of this compound allows it to participate in coupling reactions, most notably in the formation of azo compounds.

Formation of Azo Compounds in Dye Synthesis

This compound serves as a key component in the synthesis of azo dyes. smolecule.com Azo dyes are the largest class of synthetic colorants and are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which forms the chromophore. unb.canih.gov

The synthesis of azo dyes from this compound involves a two-step process:

Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt. This is typically achieved by reacting the amine with nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C).

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or another aniline derivative. unb.ca The diazonium ion acts as an electrophile and attacks the activated ring of the coupling component to form the stable azo linkage.

The specific color of the resulting azo dye is determined by the chemical structures of both the diazo component (derived from this compound) and the coupling component. unb.ca

Table 2: General Steps in Azo Dye Synthesis

| Step | Reactants | Intermediate/Product |

|---|---|---|

| Diazotization | This compound, Sodium Nitrite, Strong Acid | Aromatic Diazonium Salt |

Oxidation Reactions

The susceptibility of this compound to oxidation is heavily influenced by the electronic properties of its substituents.

Consideration of Electron-Withdrawing Nitro Group Influence on Oxidation

The nitro group (-NO₂) is a powerful electron-withdrawing group. quora.com Its presence on the benzene ring significantly decreases the electron density of the aromatic system through both inductive and resonance effects. This deactivation of the ring has a profound impact on its reactivity, particularly towards electrophilic attack and oxidation. quora.com

Hydrolysis Reactions

The study of hydrolysis reactions is crucial for understanding the stability and reactivity of chemical compounds in aqueous environments. For this compound itself, direct hydrolysis data is not extensively available in public literature. However, significant insights can be drawn from kinetic studies of closely related phosphate monoesters, such as mono-3-chloro-2-methylaniline phosphate. These studies provide a model for the behavior of the aniline moiety under hydrolytic conditions.

Kinetic Studies of Related Phosphate Monoesters, e.g., Mono-3-chloro-2-methylaniline Phosphate

Kinetic studies on the hydrolysis of mono-3-chloro-2-methylaniline phosphate have been conducted to elucidate the reaction mechanisms and the factors influencing the reaction rate. One such study investigated the hydrolysis of this compound in a buffer solution at 50°C across a pH range of 0.00 to 7.46 sphinxsai.com.

The rate of hydrolysis of mono-3-chloro-2-methylaniline phosphate is significantly influenced by the pH of the medium. Research has shown that the reaction rate increases as the pH rises, reaching a maximum value at pH 4.17 sphinxsai.com. This observation suggests that the different ionic forms of the phosphate monoester exhibit varying degrees of reactivity. The bell-shaped pH-rate profile is a common characteristic in the hydrolysis of phosphate monoesters, where the monoanion is often the most reactive species lookchem.comacs.orgnih.gov. For many phosphate esters, acid-catalyzed hydrolysis becomes significant at very low pH (pH < 2), while base-catalyzed hydrolysis is more prevalent at higher pH values epa.gov.

An SN2(P) (bimolecular nucleophilic substitution at phosphorus) mechanism has been suggested for the hydrolysis of mono-3-chloro-2-methylaniline phosphate via its neutral and mononegative species sphinxsai.com. In a direct displacement SN2-like reaction at a phosphorus center, the nucleophile (water) attacks the phosphorus atom, leading to a trigonal bipyramidal transition state without the formation of a stable intermediate viu.cathieme-connect.de. This mechanism results in the inversion of configuration at the phosphorus atom. The feasibility of an SN2 mechanism in phosphate ester hydrolysis is influenced by factors such as the nature of the leaving group, the nucleophile, and the substituents on the phosphorus atom researchgate.net.

Derivatization for Analytical and Synthetic Purposes

This compound serves as a key intermediate and building block in the synthesis of a variety of more complex molecules, highlighting its importance in derivatization for synthetic applications.

This compound is a precursor in the production of various agrochemicals, including selective herbicides smolecule.com. Its structural features allow for the introduction of different functional groups, leading to the creation of active herbicidal agents.

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of therapeutic agents. Notably, it is a component in the synthesis of certain tyrosine kinase inhibitors, such as dasatinib, which is used in cancer therapy smolecule.com. It is also used in the development of anti-breast cancer agents smolecule.com.

The presence of the amino group on the aniline ring makes this compound suitable for diazotization reactions. The resulting diazonium salt can then be used in coupling reactions to form azo dyes, which are a significant class of industrial colorants smolecule.com.

Furthermore, this compound is employed in the preparation of sulfonylurea derivatives that exhibit bacteriostatic properties, indicating its utility in the development of new antibacterial agents smolecule.com. The synthesis of indazole derivatives, which have various biological and industrial applications, can also start from related nitroaniline compounds researchgate.net.

Strategies for Enhancing Detectability and Selectivity

Derivatization is a crucial strategy in analytical chemistry to overcome challenges posed by compounds that are difficult to analyze in their native state. For analytes that are thermolabile or polar, such as anilines and their derivatives, direct analysis by gas chromatography can be problematic. chromatographyonline.comthermofisher.com Chemical modification can confer volatility and improve chromatographic properties. jfda-online.com

In liquid chromatography, derivatization is employed to enhance the detectability of a target analyte. This is typically achieved by reacting the analyte with a derivatizing agent that introduces a chromophore for strong ultraviolet (UV) absorption or a fluorophore for sensitive fluorescence detection. researchgate.net This is particularly useful for compounds lacking a native chromophore or when analyzing trace levels where a significant signal enhancement is required. The process improves the selectivity of the method, as the derivatizing agent often reacts with a specific functional group, and the detection can be performed at a wavelength where interferences from matrix components are minimal. google.com

Use of Derivatization Reagents in Gas Chromatography (GC) and Liquid Chromatography (LC)

The choice of a derivatizing reagent is dictated by the functional group on the analyte, the analytical technique (GC or LC), and the desired outcome. gcms.cz

For Gas Chromatography (GC) , the primary goal is to increase the volatility and thermal stability of the analyte. researchgate.net This is often accomplished by replacing active hydrogen atoms in functional groups like amines (-NH2), hydroxyls (-OH), and thiols (-SH). The main categories of GC derivatization are:

Silylation: This is the most common method, where an active hydrogen is replaced by a trimethylsilyl (TMS) group. Silylating reagents are highly reactive and produce stable, volatile derivatives. gcms.cz

Acylation: This process introduces an acyl group, often using fluorinated anhydrides. Fluoroacyl derivatives exhibit increased volatility and are highly responsive to electron capture detectors (ECD). jfda-online.com

Alkylation: This method involves replacing an active hydrogen with an alkyl group, forming esters, ethers, and amides. It prevents the formation of hydrogen bonds, thereby increasing volatility. gcms.cz

For Liquid Chromatography (LC) , derivatization aims to enhance detector response. researchgate.net This is especially important for UV-Visible or fluorescence detectors. The derivatization can be performed before the chromatographic separation (pre-column) or after (post-column). Pre-column derivatization is more common and involves reacting the analyte with a tagging reagent to form a stable, highly detectable derivative. ijcpa.in The reagent typically contains a group that absorbs strongly in the UV-Vis spectrum or is fluorescent, allowing for highly sensitive detection. researchgate.net

Interactive Table: Common Derivatization Reagents for GC and LC

| Technique | Reagent Class | Target Functional Groups | Purpose | Example Reagents |

|---|---|---|---|---|

| Gas Chromatography (GC) | Silylation | Alcohols, Phenols, Carboxylic Acids, Amines, Thiols | Increase volatility, Improve thermal stability | BSTFA, TMCS |

| Acylation | Alcohols, Phenols, Amines | Increase volatility, Enhance ECD detection | Trifluoroacetic Anhydride (TFAA) | |

| Alkylation | Carboxylic Acids, Phenols | Increase volatility, Form stable esters/ethers | Trimethylsilyldiazomethane | |

| Liquid Chromatography (LC) | UV-Absorbing Tags | Amines, Carbonyls, Carboxylic Acids | Enhance UV detectability | 2,4-Dinitrophenylhydrazine (DNPH), Nitrophenylhydrazine |

| Fluorescent Tags | Amines, Thiols | Enhance fluorescence detection for high sensitivity | Dansyl Chloride, o-Phthaldialdehyde (OPA) |

Nitrophenylhydrazine reagents are effective for the pre-column derivatization of compounds intended for analysis by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). These reagents are particularly useful for labeling carboxylic acids. google.comresearchgate.net The reaction involves a coupling agent that activates the carboxylic acid, allowing it to react with the nitrophenylhydrazine to form a stable hydrazide derivative.

A key advantage of this method is the significant enhancement in UV absorption. The presence of the nitro group on the phenyl ring of the reagent acts as a strong chromophore. google.com The resulting derivative exhibits a strong absorption band at a longer wavelength (e.g., 320-450 nm), a region where most native drugs and impurities have very weak absorption. This "red shift" effect minimizes interference from the sample matrix, thereby improving the selectivity and sensitivity of the analysis. google.com The method has been successfully applied to determine small-molecule halogenated carboxylic acids in pharmaceutical products. google.com

2,4-Dinitrophenylhydrazine (DNPH), also known as Brady's reagent, is one of the most widely used derivatizing agents for the selective analysis of carbonyl compounds (aldehydes and ketones). nih.govresearchgate.net It is not reactive toward other carbonyl-containing groups like carboxylic acids, esters, or amides. wikipedia.org The reaction involves the nucleophilic addition of the DNPH to the carbonyl carbon, followed by the elimination of a water molecule to form a stable 2,4-dinitrophenylhydrazone derivative. wikipedia.orgscribd.com

These DNPhydrazone derivatives are highly colored (yellow, orange, or red) and have a strong UV response around 360 nm, making them ideal for quantification by HPLC-UV. ijcpa.iniomcworld.com This method is extensively used for the trace-level analysis of carbonyl compounds in various matrices, including air, water, food, and pharmaceutical substances. ijcpa.inscribd.com The derivatization significantly increases the sensitivity of the analysis compared to direct measurement of the underivatized carbonyls. ijcpa.in However, a potential complication is the formation of E- and Z-stereoisomers of the hydrazone, which can lead to analytical errors if not properly resolved or controlled. nih.gov

Interactive Table: DNPH Derivatization Reaction Details

| Parameter | Description | Significance |

|---|---|---|

| Reagent | 2,4-Dinitrophenylhydrazine (DNPH) | Specific for aldehydes and ketones. wikipedia.org |

| Reaction Type | Condensation (Addition-Elimination) | Forms a stable dinitrophenylhydrazone derivative. wikipedia.org |

| Catalyst | Acid (e.g., Sulfuric Acid, Hydrochloric Acid) | Protonates the carbonyl oxygen, making the carbon more electrophilic. iomcworld.com |

| Product | 2,4-Dinitrophenylhydrazone | Strongly absorbs UV light (~360 nm), enabling sensitive detection. ijcpa.iniomcworld.com |

| Analytical Technique | HPLC with UV or DAD detection | Allows for separation and quantification of individual carbonyl compounds. nih.gov |

| Potential Issue | Formation of E/Z stereoisomers | Can cause peak splitting and quantification errors if not managed. nih.gov |

Derivatization to Access New Chemical Entities and Libraries

Beyond its role in analytical chemistry, derivatization is a fundamental tool in synthetic organic chemistry for creating new chemical entities and diverse compound libraries. This compound serves as a versatile precursor or building block in the synthesis of more complex molecules. smolecule.com Its distinct substitution pattern, featuring electron-withdrawing nitro and chloro groups and an electron-donating amino group, allows for a range of chemical transformations.

The amino group of this compound can undergo various reactions, such as diazotization followed by coupling to form azo dyes, or acylation and alkylation to introduce new functional groups. These transformations lead to the generation of novel compounds with potentially useful biological or material properties. For instance, this compound is a known intermediate in the production of:

Pharmaceuticals: It is used in the synthesis of intermediates for anti-cancer agents like tyrosine kinase inhibitors. smolecule.com

Agrochemicals: It serves as a precursor for certain selective herbicides and sulfonylurea derivatives with bacteriostatic properties. smolecule.com

Dyes and Pigments: It is a key component in the synthesis of various azo dyes. smolecule.com

Furthermore, derivatization of related structures, such as 3-chloro-6-nitro-1H-indazole, has been used to create libraries of novel compounds, like 1,2,3-triazole derivatives, for biological screening. nih.gov This highlights the strategy of using a core structure and applying various derivatization reactions to generate a library of related molecules, which can then be tested for desired activities, a common practice in drug discovery and materials science.

Spectroscopic and Structural Characterization of 3 Chloro 2 Methyl 6 Nitroaniline and Its Derivatives

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding environment within a molecule. The vibrational modes of 3-Chloro-2-methyl-6-nitroaniline are determined by the collective motions of its atoms, with certain frequencies being characteristic of specific bonds or groups.

N-H Vibrations: The amino (-NH₂) group gives rise to asymmetric and symmetric stretching vibrations, typically found in the 3300–3500 cm⁻¹ region. researchgate.net The presence of intramolecular hydrogen bonding between the amino and nitro groups is expected to shift these bands to lower wavenumbers.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the methyl (-CH₃) group will exhibit symmetric and asymmetric stretching modes in the 2850–3000 cm⁻¹ range. ias.ac.in

N-O Vibrations: The nitro (-NO₂) group is characterized by strong asymmetric (νasNO₂) and symmetric (νsNO₂) stretching vibrations, typically appearing near 1500–1570 cm⁻¹ and 1300–1370 cm⁻¹, respectively. These are among the most intense and easily identifiable bands in the IR spectrum.

C-N Vibrations: The C-N stretching vibration of the aromatic amine is expected in the 1250–1350 cm⁻¹ region.

C-Cl Vibrations: The C-Cl stretching mode is typically observed in the 600–800 cm⁻¹ range. Its exact position can be sensitive to the substitution pattern on the benzene ring.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Scissoring (Bending) | 1580 - 1650 | |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl (-CH₃) | Asymmetric & Symmetric Stretch | 2850 - 3000 |

| Nitro (-NO₂) | Asymmetric Stretch (νas) | 1500 - 1570 |

| Symmetric Stretch (νs) | 1300 - 1370 | |

| Aromatic C-N | Stretching | 1250 - 1350 |

This table is based on typical frequency ranges for the specified functional groups and data from analogous compounds.

The position of the symmetric NO₂ stretching band (νsNO₂) is particularly sensitive to the electronic environment and intermolecular interactions. In the formation of salts, where the aniline (B41778) nitrogen is protonated to form an anilinium ion (-NH₃⁺), a significant shift in the νsNO₂ frequency is observed.

In a study of salts of the related compound 2-methyl-6-nitroaniline (B18888), the formation of anilinium bromide and bisulfate salts resulted in noticeable changes in the IR and Raman spectra. iucr.org Protonation of the amino group enhances its electron-withdrawing nature via the inductive effect. This change in the electronic character of the anilinium group influences the entire π-system of the ring, which in turn affects the vibrational frequency of the nitro group. This effect generally leads to a shift in the νsNO₂ band to a higher frequency, as the protonation reduces electron donation from the amino group to the ring and, consequently, to the nitro group.

The substitution pattern in this compound, with amino and nitro groups ortho to each other, creates a high potential for intramolecular hydrogen bonding between an N-H proton of the amino group and an oxygen atom of the nitro group. iucr.org This interaction is a common feature in ortho-nitroanilines. iucr.org

Such hydrogen bonding significantly affects the vibrational frequencies of the involved groups:

N-H Stretching: The N-H stretching frequencies are lowered and the bands often become broader. This is a classic indicator of hydrogen bond formation.

N-O Stretching: The νsNO₂ frequency may also shift, as the involvement of one of the oxygen atoms in a hydrogen bond alters the symmetry and electron distribution within the nitro group.

In a related compound, 2-methyl, 6-chloroaniline, the presence of an intramolecular N-H···Cl hydrogen bond was detected. ias.ac.in For this compound, the N-H···O bond between the ortho amino and nitro groups is expected to be the dominant intramolecular interaction due to the greater electronegativity and hydrogen bond accepting capability of the nitro-group oxygen. The presence of these interactions can be confirmed by comparing spectra recorded in non-polar and polar solvents; significant solvent-induced shifts would suggest strong intermolecular interactions. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon skeleton and the chemical environment of protons in the molecule.

The ¹H and ¹³C NMR spectra of this compound are dictated by the shielding and deshielding effects of its various substituents. Predicted chemical shifts can be estimated based on established substituent effects and data from similar compounds. rsc.orgrsc.org

¹H NMR Spectrum:

Aromatic Protons: The molecule has two aromatic protons. The proton at C4 will be ortho to the nitro group and meta to the chloro group, while the proton at C5 will be meta to the nitro group and ortho to the chloro group. The powerful electron-withdrawing and deshielding effect of the nitro group will cause these protons to resonate at a relatively low field (high ppm).

Amino Protons (-NH₂): The chemical shift of the amino protons can vary widely and often appears as a broad signal. Its position is dependent on solvent, concentration, and temperature due to hydrogen bonding.

Methyl Protons (-CH₃): The methyl protons will appear as a singlet, typically in the range of 2.0–2.5 ppm.

¹³C NMR Spectrum:

Aromatic Carbons: The chemical shifts of the six aromatic carbons will be spread over a wide range. The carbons directly attached to the substituents (ipso-carbons) will be most affected. The carbon attached to the nitro group (C6) is expected to be significantly downfield, while the carbon attached to the amino group (C1) will be shifted upfield relative to benzene. The carbons bearing the methyl (C2) and chloro (C3) groups will also show characteristic shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| H4, H5 | Aromatic | 7.0 - 8.0 | Influenced by -NO₂, -Cl, and -CH₃ groups |

| -NH₂ | Amine | 4.0 - 6.0 | Broad signal, position is variable |

| -CH₃ | Methyl | 2.0 - 2.5 | Singlet |

| C1 | Aromatic | ~145 | Attached to -NH₂ |

| C2 | Aromatic | ~120 | Attached to -CH₃ |

| C3 | Aromatic | ~135 | Attached to -Cl |

| C4, C5 | Aromatic | 115 - 130 | Attached to -H |

This table presents estimated chemical shift ranges based on general substituent effects and data from analogous compounds. Actual values may vary.

The arrangement of substituents in this compound leads to significant "ortho effects," which are a combination of steric and electronic interactions between adjacent groups. wikipedia.orgvedantu.com

Nitro Group Influence: The -NO₂ group is a strong deactivating, electron-withdrawing group. Through both resonance and inductive effects, it strongly deshields the ortho and para positions. quora.com This will cause the proton at C5 (meta to -NO₂) to be at a relatively higher field (lower ppm) than the proton at C4 (para to the amino group, but influenced by proximity to other groups).

Ortho Effect on the Amino Group: In substituted anilines, any group in the ortho position, regardless of its electronic nature, tends to decrease the basicity of the amino group. byjus.com This is due to steric hindrance that can disrupt the planarity of the amino group with the ring and inhibit protonation. wikipedia.org In this compound, the amino group is flanked by both a methyl group and a nitro group. This steric crowding, combined with the intramolecular hydrogen bonding with the nitro group, significantly influences the electronic environment of the -NH₂ protons and the adjacent aromatic protons. This steric interaction can cause a downfield shift (deshielding) of nearby protons. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting fragments, detailed information about its elemental composition and connectivity can be obtained.

In electron ionization mass spectrometry (EI-MS), this compound (C₇H₇ClN₂O₂) is expected to exhibit a distinct molecular ion peak [M]⁺. Due to the presence of chlorine, this peak will be accompanied by an isotopic peak [M+2]⁺ with an intensity approximately one-third of the molecular ion peak, which is characteristic of monochlorinated compounds.

The fragmentation of the molecular ion is dictated by the substituent groups on the aniline ring. Common fragmentation pathways for nitroaromatic compounds involve the loss of nitro-group-related fragments. Key fragmentation steps anticipated for this compound include:

Loss of NO₂: A primary fragmentation pathway is the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂, 46 Da).

Loss of NO and CO: Aromatic nitro compounds can undergo rearrangement and lose a nitric oxide radical (•NO, 30 Da), often followed by the elimination of carbon monoxide (CO, 28 Da) from the resulting phenoxy cation researchgate.net.

Loss of a Methyl Radical: Cleavage of the C-C bond between the aromatic ring and the methyl group can result in the loss of a methyl radical (•CH₃, 15 Da).

Loss of Chlorine: The loss of a chlorine radical (•Cl, 35/37 Da) is another possible fragmentation pathway.

These fragmentation patterns provide a structural fingerprint for the molecule. The analysis of these patterns in related compounds, such as other nitroanilines and chloronitrotoluenes, supports these predictions researchgate.netnist.gov.

| Proposed Fragment Ion | Formula | Loss from Molecular Ion | Expected m/z |

|---|---|---|---|

| [M]⁺ | [C₇H₇ClN₂O₂]⁺ | - | 186/188 |

| [M - CH₃]⁺ | [C₆H₄ClN₂O₂]⁺ | •CH₃ | 171/173 |

| [M - NO]⁺ | [C₇H₇ClN₂O]⁺ | •NO | 156/158 |

| [M - NO₂]⁺ | [C₇H₇ClN]⁺ | •NO₂ | 140/142 |

| [M - NO - CO]⁺ | [C₆H₇ClN]⁺ | •NO, CO | 128/130 |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the molecular formula is C₇H₇ClN₂O₂.

HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The theoretical monoisotopic mass of this compound is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

Calculated Monoisotopic Mass: 186.019608 Da echemi.comuni.lu.

An experimental HRMS measurement that provides a mass value within a few parts per million (ppm) of this theoretical value confirms the molecular formula C₇H₇ClN₂O₂ and rules out other possible formulas nih.govresearchgate.net. This high level of accuracy is indispensable for the structural confirmation of newly synthesized compounds or for identifying unknown analytes in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, the compound is first separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint.

This technique is crucial for:

Identification: By comparing the retention time and the mass spectrum of a sample to that of a known standard, the presence of this compound can be confirmed with high confidence d-nb.info.

Purity Assessment: GC-MS can detect and identify impurities in a sample, even at trace levels. The relative peak areas in the chromatogram can be used to estimate the purity of the compound e-periodica.ch.

Isomer Differentiation: Isomers of chloro-methyl-nitroaniline, which may have very similar properties, can often be separated by the gas chromatograph and identified by their unique mass spectra or fragmentation patterns d-nb.info.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is unparalleled in its ability to elucidate the precise molecular structure and reveal the nature of intermolecular interactions that govern crystal packing. Although a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from closely related analogues, such as 2-methyl-6-nitroaniline iucr.org.

Single-crystal X-ray diffraction would reveal the exact bond lengths, bond angles, and torsion angles of this compound. In nitroaniline derivatives, the steric and electronic interplay between the amino (-NH₂), nitro (-NO₂), methyl (-CH₃), and chloro (-Cl) groups significantly influences the molecular geometry.

Based on the structure of 2-methyl-6-nitroaniline, the following features are expected:

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group iucr.orgniscpr.res.in. This interaction would lead to a nearly planar six-membered ring system.

Steric Effects: The ortho-methyl and ortho-nitro groups cause steric hindrance, which may lead to a slight twisting of the nitro group out of the plane of the benzene ring to relieve strain iucr.org. This twist angle is a critical parameter that affects the molecule's electronic properties mdpi.com.

Bond Lengths: The C-NH₂ bond is expected to have partial double-bond character, appearing shorter than a typical single bond, due to the delocalization of the nitrogen lone pair into the aromatic ring. Conversely, the C-NO₂ bond may be slightly elongated nih.goviucr.org.

| Structural Parameter | Expected Value/Feature | Reference/Reason |

|---|---|---|

| C-NH₂ Bond Length | ~1.35 Å | Partial double-bond character nih.gov |

| C-NO₂ Bond Length | ~1.47 Å | Typical C-N single bond |

| N-H···O Intramolecular H-bond | Present | Ortho arrangement of -NH₂ and -NO₂ groups iucr.org |

| NO₂ Group Twist Angle | Slightly non-planar | Steric hindrance from ortho -CH₃ group iucr.org |

| C-Cl Bond Length | ~1.74 Å | Standard aromatic C-Cl bond |

The supramolecular architecture of crystalline this compound would be largely determined by hydrogen bonding. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the chlorine atom can act as acceptors mdpi.com.

Intramolecular Hydrogen Bonds: As mentioned, a strong N-H···O hydrogen bond is expected to be a dominant feature, influencing the conformation of the individual molecule nih.gov.

Intermolecular Hydrogen Bonds: The remaining N-H proton (not involved in the intramolecular bond) is available to form intermolecular hydrogen bonds with the nitro group of a neighboring molecule (N-H···O). This interaction is a common motif in the crystal structures of nitroanilines and is responsible for linking molecules together nih.goviucr.org.

Network Formation: Depending on the symmetry of the crystal, these intermolecular N-H···O bonds can link molecules into one-dimensional (1D) chains or tapes nih.govresearchgate.net. Weaker interactions, such as C-H···O or C-H···Cl hydrogen bonds, could further connect these chains into two-dimensional (2D) sheets or more complex three-dimensional (3D) networks mdpi.comiucr.org. The specific packing arrangement is a delicate balance between these directional interactions and steric considerations nih.gov.

The study of these networks is critical for understanding the physical properties of the material and for crystal engineering efforts.

Intermolecular Interactions and Packing Forces

The crystal packing of nitroaniline derivatives is significantly influenced by a variety of intermolecular interactions. In related compounds, hydrogen bonds are among the most important of these interactions. For instance, in the salts of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline, the ammonium (B1175870) group and respective anions form hydrogen bonds that arrange the molecules into zero, one, or two-dimensional networks researchgate.net.

Beyond classical hydrogen bonds, weaker interactions also play a crucial role in the crystal architecture. In the crystal structure of a Schiff base derivative of 2-methyl-3-nitroaniline, molecules are linked by weak C—H⋯O hydrogen bonds, forming chains that extend along the crystallographic c-axis nih.goviucr.org. Furthermore, weak π–π stacking interactions provide additional stabilization to the crystal structure nih.goviucr.org. The deviation from planarity in some of these molecules can be attributed to these packing forces nih.goviucr.org.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for the visualization and quantification of intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close contact between neighboring molecules can be identified.

| Interaction Type | Percentage Contribution (%) |

| H···H | 39.0 |

| O···H | 21.3 |

| S···H | 5.9 |

| C···N / N···C | 5.8 |

| C···H / H···C | 5.4 |

This data is for a Schiff base formed from 5-nitrothiophene-2-carbaldehyde and 2-methyl-3-nitroaniline and is presented as an illustrative example of the types and magnitudes of interactions present in related structures.

The analysis of salts of 2-methyl-6-nitroaniline also highlights the presence of exclusive C—H⋯O(NO2) interactions that connect the molecules researchgate.net. In contrast, the crystal structure of 2-methyl-4-nitroaniline salts exhibits a variety of O(NO2)⋯π(NO2) non-hydrogen bonding interactions researchgate.net.

Hirshfeld surface analysis of nitroaniline derivatives indicates that the nitro group plays a dominant role in the network of weak intermolecular interactions researchgate.net. The strong electron-withdrawing nature of the nitro group makes its oxygen atoms effective hydrogen bond acceptors and participants in other non-covalent interactions.

Specifically, interactions such as C—H⋯O(NO2), NO2⋯π(Ar) (where Ar represents an aromatic ring), and O(NO2)⋯π(NO2) are significant in the crystal packing of related nitroaniline salts researchgate.net. The frequency of the symmetric stretching vibration of the NO2 group in the infrared spectrum has been shown to correlate with the type of interaction in which the nitro group is involved, further confirming its central role in dictating the supramolecular architecture researchgate.net.

In-depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

A thorough review of published scientific literature reveals a notable absence of detailed computational and theoretical investigations specifically focused on the compound this compound. While computational chemistry is a powerful tool for understanding molecular structure and properties, it appears that this particular substituted nitroaniline has not been the subject of dedicated studies covering Density Functional Theory (DFT) calculations, conformational analysis, or Potential Energy Surface (PES) explorations.

Computational studies on related substituted anilines and nitroanilines are available, providing a framework for how such an analysis would be conducted. These studies often employ DFT methods to optimize molecular geometries, predict vibrational spectra, and analyze electronic properties. Similarly, conformational analyses and the calculation of rotational barriers are standard practices in understanding the dynamics of substituted benzene rings.

However, without specific research dedicated to this compound, it is not possible to provide scientifically accurate data for the following detailed outline points:

Optimization of Molecular Geometries and Electronic Structure: Specific bond lengths, bond angles, and dihedral angles for the optimized geometry of this compound are not available.

Prediction of Vibrational Spectra: A comparison between theoretically predicted and experimentally measured vibrational frequencies (FT-IR and Raman) for this compound has not been published.

Analysis of Molecular Orbitals and Electron Density Distribution: Information on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density across the this compound molecule is not present in the available literature.

Rotational Barriers and Torsion Angle Studies: The energy barriers associated with the rotation of the nitro, methyl, and amino groups, which are crucial for understanding the molecule's conformational dynamics, have not been computationally determined.

Impact of Substituents on Conformational Preferences: While general principles regarding the electronic and steric effects of chloro, methyl, and nitro groups exist, a specific analysis of their combined influence on the conformational preferences of this particular isomer is not documented.

Therefore, the generation of a detailed and scientifically rigorous article adhering to the requested structure is not feasible at this time due to the lack of primary research data for this compound.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules and their interactions at an atomic level. Such simulations can provide valuable insights into the conformational changes, solvation effects, and intermolecular forces that govern the properties of a compound in different phases.

Investigation of Dynamic Behavior and Intermolecular Interactions in Solution or Condensed Phases

As of the latest available data, there are no specific molecular dynamics simulation studies published in peer-reviewed literature that focus on 3-Chloro-2-methyl-6-nitroaniline. Consequently, detailed information regarding its dynamic behavior, such as vibrational modes, rotational dynamics, and diffusion in solution or condensed phases, remains uncharacterized through this computational method. Furthermore, the nature and strength of its intermolecular interactions, including hydrogen bonding and van der Waals forces with solvent molecules or in a crystalline state, have not been elucidated through MD simulations.

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics

Quantitative Structure-Activity Relationship (QSAR) and chemoinformatics are computational methodologies used to develop models that correlate the chemical structure of a compound with its biological activity or chemical reactivity. These predictive models are instrumental in the design of new molecules with desired properties and in the assessment of potential applications and hazards.

Predictive Modeling of Reactivity and Potential Applications